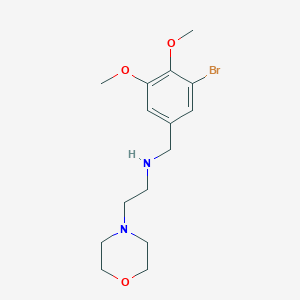
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and colleagues at the Free University of Berlin, Germany. 25B-NBOMe is a potent agonist of the serotonin 2A receptor (5-HT2A), which is responsible for mediating the hallucinogenic effects of many psychedelic drugs.
作用机制
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine acts as a partial agonist of the 5-HT2A receptor, which is expressed primarily in the prefrontal cortex and other regions of the brain involved in perception, cognition, and emotion. The activation of this receptor leads to the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine are not well understood, but studies have suggested that the drug may alter the activity of various brain regions and neurotransmitter systems. For example, a study published in the Journal of Psychopharmacology in 2015 found that N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine increased the release of dopamine and serotonin in the prefrontal cortex of rats, which may contribute to its hallucinogenic effects.
实验室实验的优点和局限性
One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine in laboratory experiments is its high potency and selectivity for the 5-HT2A receptor, which allows researchers to study the effects of hallucinogenic drugs on this receptor with greater precision. However, one limitation is the potential for adverse effects such as seizures, hypertension, and hyperthermia, which have been reported in some animal studies.
未来方向
There are several areas of future research that could be pursued with N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, including:
1. Investigating the potential therapeutic applications of the drug for conditions such as depression, anxiety, and addiction.
2. Studying the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on other neurotransmitter systems and brain regions involved in cognition and emotion.
3. Developing new analogs of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine with improved pharmacological properties and reduced toxicity.
4. Examining the long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on brain function and behavior.
Conclusion
In conclusion, N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is a synthetic hallucinogen that has been widely used in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. The drug acts as a partial agonist of the 5-HT2A receptor and produces dose-dependent changes in behavior and neurochemistry. Although N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory research, its potential for adverse effects and limited understanding of its biochemical and physiological effects highlight the need for further research in this area.
合成方法
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 2-(morpholin-4-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been used extensively in scientific research to study the mechanisms of action of hallucinogenic drugs and their potential therapeutic applications. For example, a study published in the Journal of Psychopharmacology in 2020 investigated the effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine on the behavior and neurochemistry of rats. The researchers found that the drug produced dose-dependent changes in locomotor activity and altered levels of several neurotransmitters in the brain.
属性
产品名称 |
N-(3-bromo-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
分子式 |
C15H23BrN2O3 |
分子量 |
359.26 g/mol |
IUPAC 名称 |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23BrN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3 |
InChI 键 |
YEUAWFWNSSLPIW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)


![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)